

MCPA-thioethyl's role as a phenoxy herbicide

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Compound of Interest

Compound Name: MCPA-thioethyl

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An In-depth Technical Guide to **MCPA-thioethyl** as a Phenoxy Herbicide

Introduction

MCPA-thioethyl, a member of the phenoxyacetic acid class of herbicides, is a selective and systemic herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its chemical name is S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate.[3] Like other phenoxy herbicides, **MCPA-thioethyl** functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plant species.[1][4] It is primarily applied to control broadleaf weeds in cereal crops, pastures, orchards, and citrus groves.

MCPA-thioethyl itself is a pro-herbicide that is rapidly hydrolyzed in soil and plants to its biologically active form, MCPA (4-chloro-2-methylphenoxyacetic acid). This guide provides a comprehensive technical overview of **MCPA-thioethyl**, focusing on its chemical properties, mechanism of action, synthesis, toxicological profile, and environmental fate, intended for an audience of researchers and professionals in the agricultural and life sciences.

Chemical and Physical Properties

MCPA-thioethyl is a synthetic organic compound with specific physicochemical properties that dictate its behavior in formulations and the environment. The properties of both the thioester and its active acid form, MCPA, are summarized below.

Table 1: Physicochemical Properties of **MCPA-thioethyl** and MCPA

Property	MCPA-thioethyl	MCPA (Active Acid)	Reference(s)
IUPAC Name	S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate	(4-Chloro-2-methylphenoxy)acetic acid	,
CAS Number	25319-90-8	94-74-6	,
Molecular Formula	C ₁₁ H ₁₃ ClO ₂ S	C ₉ H ₉ ClO ₃	,
Molecular Weight	244.74 g/mol	200.62 g/mol	,
Melting Point	41.5 °C	114 to 118 °C	,
Boiling Point	345.9 °C at 760 mmHg	Not applicable	
Vapour Pressure	5.96E-05 mmHg at 25°C	Low volatility	,
LogP (Kow)	3.30690	-	
Solubility in Water	Low (ester)	825 mg/L (23 °C)	,

Mechanism of Action: Synthetic Auxin

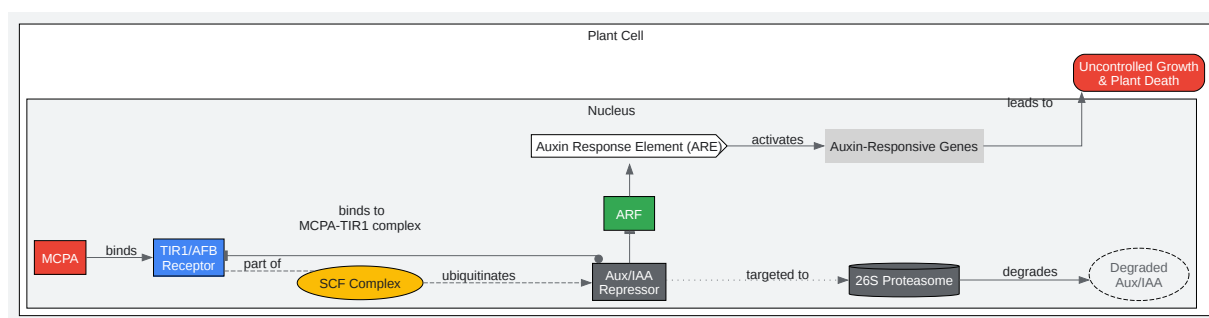
MCPA-thioethyl's herbicidal activity is exerted through its active metabolite, MCPA, which functions as a synthetic mimic of the plant hormone auxin. At supraoptimal concentrations, synthetic auxins disrupt normal plant growth and development, leading to plant death, particularly in susceptible dicotyledonous (broadleaf) weeds.

The core mechanism involves the perception of the auxin signal by a specific family of F-box proteins, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins. These proteins are part of an SCF (Skp1-Cullin-F-box) ubiquitin-ligase complex.

The signaling cascade proceeds as follows:

- **Binding:** MCPA binds to the TIR1/AFB receptor protein.
- **Co-Receptor Recruitment:** This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins, which act as co-receptors.

- **Ubiquitination & Degradation:** The formation of the TIR1-MCPA-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF complex. The tagged repressor is then rapidly degraded by the 26S proteasome.
- **Gene Activation:** The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that were previously inhibited. These ARFs then activate the transcription of numerous auxin-responsive genes.
- **Phenotypic Response:** The resulting over-expression of these genes leads to a cascade of physiological disruptions, including epinastic growth (stem and petiole twisting), cell division arrest, and ultimately, plant death.



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Figure 1: Simplified signaling pathway of MCPA as a synthetic auxin.

Synthesis and Formulation

The commercial production of **MCPA-thioethyl** is a concise two-step chemical process.

- **Acid Chloride Formation:** The process begins with the conversion of MCPA acid (4-chloro-2-methylphenoxyacetic acid) to its corresponding acid chloride. This is typically achieved by reacting MCPA acid with thionyl chloride (SOCl_2) in a solvent such as toluene.
- **Thioesterification:** The resulting MCPA acid chloride is then reacted with ethanethiol ($\text{CH}_3\text{CH}_2\text{SH}$) or its sodium salt. This nucleophilic substitution reaction, often carried out in dichloromethane in the presence of a base like triethylamine, forms the S-ethyl thioester, yielding **MCPA-thioethyl**. The final product is purified by washing and vacuum distillation.

Herbicidal Efficacy

MCPA and its derivatives are effective against a wide range of annual and perennial broadleaf weeds. Efficacy is demonstrated through field trials, though specific quantitative data for **MCPA-thioethyl** alone is limited in publicly available literature. A study on a pre-mixed formulation of florasulam and MCPA demonstrated high efficacy against several common weeds in wheat fields.

Table 2: Example Weed Control Efficacy with an MCPA-Containing Herbicide Mix

Weed Species	Common Name	Control Efficiency (%)
Melilotus officinalis	Yellow Sweet Clover	91
Cousinia oxyacantha	-	95
Sonchus oleraceus	Common Sowthistle	92
Hirschfeldia incana	Shortpod Mustard	100
Centaurea iberica	Iberian Starthistle	95

(Source: Data from a study on a Florasulam + MCPA pre-mix herbicide applied at 800 g/ha)

Experimental Protocols

Protocol for a Greenhouse Herbicidal Efficacy Assay

Objective: To determine the dose-dependent efficacy of **MCPA-thioethyl** on a target broadleaf weed species (e.g., *Sinapis arvensis* - Wild Mustard).

Methodology:

- **Plant Cultivation:** Grow the target weed species from seed in 10 cm pots filled with a standard potting mix. Cultivate in a greenhouse under controlled conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod).
- **Treatment Preparation:** Prepare a stock solution of **MCPA-thioethyl** in a suitable solvent/surfactant system. Create a series of dilutions to achieve application rates ranging from 0 (control) to a rate expected to cause 100% mortality.
- **Herbicide Application:** When plants reach the 3-5 leaf stage, apply the herbicide dilutions using a calibrated laboratory track sprayer designed to deliver a precise volume (e.g., 200 L/ha). Include a control group sprayed only with the solvent/surfactant solution.
- **Evaluation:** At 7, 14, and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
- **Biomass Measurement:** At 21 DAT, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
- **Data Analysis:** Calculate the percent reduction in biomass compared to the control for each treatment level. Use probit or log-logistic regression analysis to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).

Protocol for Soil Residue Analysis by GC-MS

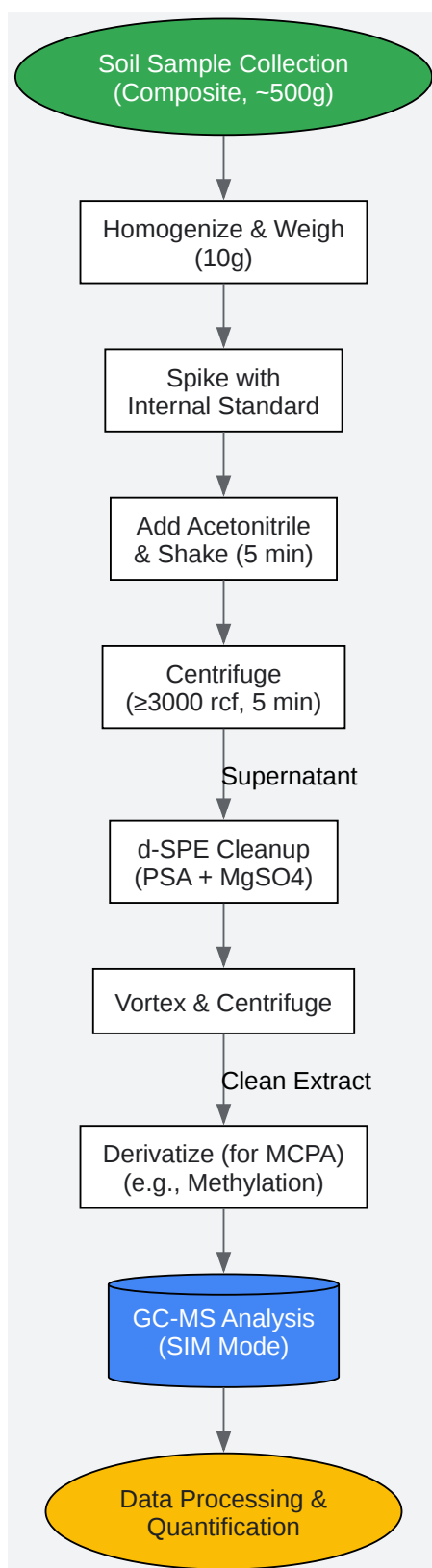
Objective: To quantify the concentration of **MCPA-thioethyl** and its primary metabolite, MCPA, in a soil sample.

Methodology:

- **Sample Preparation:**

- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Spike the sample with a known concentration of an appropriate deuterated internal standard (e.g., MCPA-d6).
- Add 10 mL of acetonitrile (or ethyl acetate) as the extraction solvent.
- Extraction:
 - Tightly cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
 - Centrifuge the sample at ≥ 3000 rcf for 5 minutes to separate the soil from the solvent extract.
- Cleanup (d-SPE):
 - Transfer an aliquot of the supernatant to a clean-up tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO_4 (as used in the QuEChERS method).
 - Vortex for 1 minute and centrifuge for 5 minutes. This step removes interferences like fatty acids and organic acids.
- Derivatization (for MCPA analysis):
 - Since MCPA is non-volatile, it requires derivatization prior to GC analysis. Evaporate an aliquot of the cleaned extract to dryness under a gentle stream of nitrogen.
 - Add a derivatizing agent (e.g., diazomethane or BF_3 -Methanol) to convert the MCPA acid to its methyl ester.
- GC-MS Analysis:
 - Transfer the final extract (containing **MCPA-thioethyl** and the derivatized MCPA) to an autosampler vial.
 - Inject 1 μL into the GC-MS system.

- GC Conditions (Typical):
 - Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 μ m)
 - Oven Program: Start at 70°C (2 min hold), ramp at 25°C/min to 150°C, then 10°C/min to 300°C (5 min hold).
- MS Conditions (Typical):
 - Ionization: Electron Impact (EI)
 - Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the analyte and internal standard for accurate quantification.
- Quantification: Create a calibration curve using standards prepared in a blank matrix extract. Quantify the analytes by comparing their peak areas to that of the internal standard.



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Figure 2: Experimental workflow for soil residue analysis of **MCPA-thioethyl**.

Toxicological Profile

The toxicological profile of **MCPA-thioethyl** is considered along with its active metabolite, MCPA. The World Health Organization classifies MCPA as slightly hazardous.

Table 3: Summary of Toxicological Data

Test	Organism	Value	Reference(s)
Acute Oral LD ₅₀	Rat	790 mg/kg (for MCPA-thioethyl)	
Acute Oral LD ₅₀	Rat	700 - 1160 mg/kg (for MCPA)	
Acute Oral LD ₅₀	Mouse	550 - 800 mg/kg (for MCPA)	
Acute Oral LD ₅₀	Bobwhite Quail	377 mg/kg (for MCPA)	
Acute LC ₅₀ (96h)	Rainbow Trout	117 - 232 mg/L (for MCPA)	
GHS Hazard Statements	-	H302: Harmful if swallowed H373: May cause damage to organs through prolonged or repeated exposure H400: Very toxic to aquatic life	

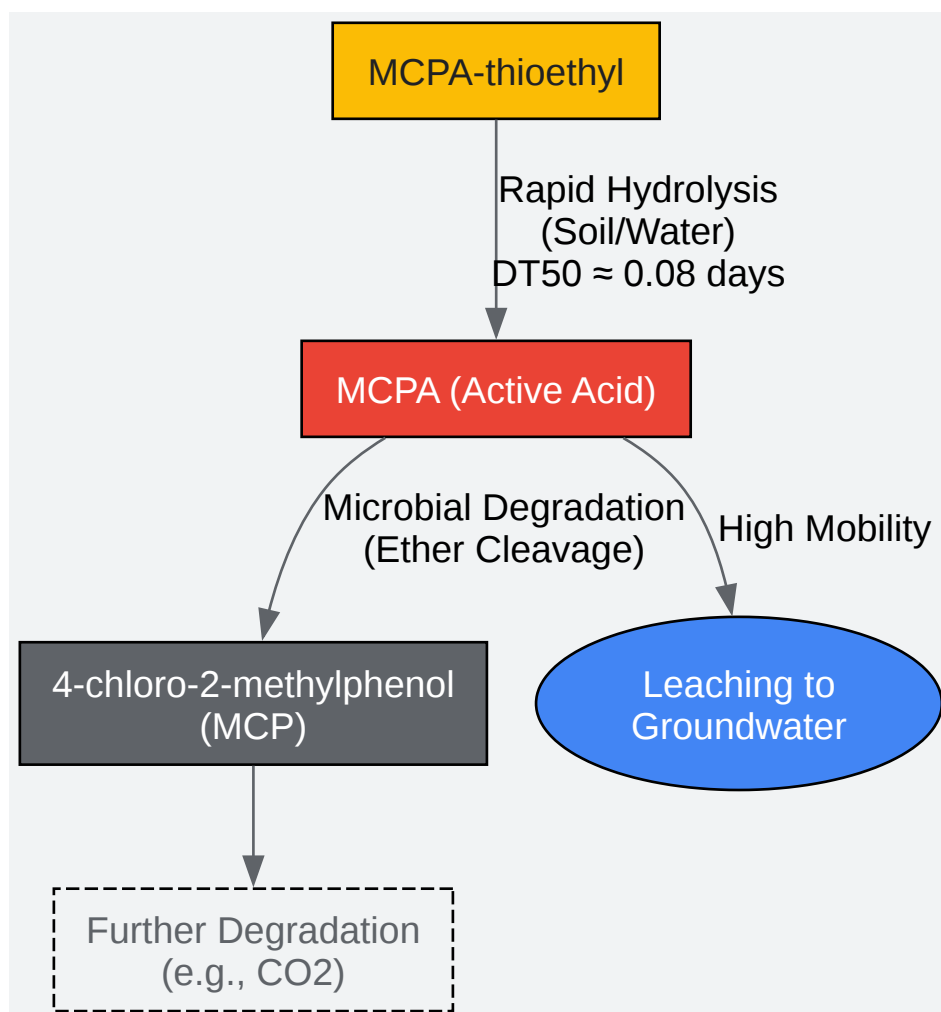
Environmental Fate

The environmental fate of **MCPA-thioethyl** is characterized by its rapid transformation to MCPA, which is then subject to further degradation.

- Hydrolysis and Degradation: **MCPA-thioethyl** is non-persistent, with a reported soil aerobic degradation half-life (DT₅₀) of just 0.08 days. This indicates rapid hydrolysis to the parent

MCPA acid. Esters of phenoxy herbicides are known to be readily hydrolyzed to their acidic forms in soil.

- **MCPA Degradation:** The resulting MCPA acid is degraded by soil microorganisms. Its field half-life typically ranges from 7 to 60 days, although faster degradation (3-16 days) is common under optimal aerobic conditions. Degradation is slower in anaerobic (low oxygen) or cold conditions.
- **Mobility:** MCPA is highly soluble in water and adsorbs weakly to soil particles, giving it a high potential for mobility and leaching into ground and surface water.
- **Metabolism:** The primary degradation pathway for MCPA involves the cleavage of the ether linkage by soil microbes, yielding 4-chloro-2-methylphenol (MCP) as the major metabolite. Photodegradation on soil or plant surfaces can also occur.



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Figure 3: Environmental degradation pathway for **MCPA-thioethyl**.

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